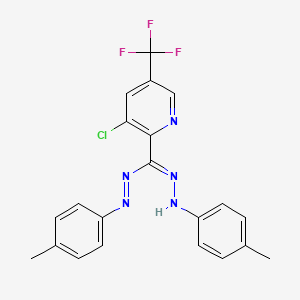
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves a multi-step process. Common starting materials include 4-methylaniline, 4-methylphenylamine, and pyridine-2-carboximidamide. Key steps include chlorination, amination, and trifluoromethylation under controlled conditions. Specific catalysts and reagents like phosphorus oxychloride and trifluoromethanesulfonic anhydride are often employed to facilitate reactions.
Industrial Production Methods: Industrial synthesis often scales up laboratory methods with optimizations for cost-efficiency and yield improvement. Flow chemistry techniques, automated reactors, and robust purification processes ensure consistent quality and higher production rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reductive reactions are less common but can be induced under specific conditions, usually involving hydrogenation.
Substitution: Substitution reactions, especially nucleophilic aromatic substitutions, are more typical, often replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed: The primary products include various substituted derivatives depending on the reacting agents and conditions. These can lead to diverse applications in pharmaceuticals and material science.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide finds extensive use in:
Chemistry: As a building block in organic synthesis for developing new compounds with potential bioactivity.
Biology: Studying molecular interactions due to its unique structural features.
Medicine: Investigating pharmacological properties for potential therapeutic uses.
Industry: Creating specialized materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind with the compound, influencing biological pathways.
Pathways Involved: Can affect signaling pathways or catalytic activities, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
N'-phenyl-N-pyridinylcarboximidamides
Trifluoromethylpyridines
Chloroanilines
Uniqueness: The trifluoromethyl group and specific positioning of chloro and methylanilino groups impart distinct chemical and physical properties, enhancing its applications in various domains.
Feel free to delve deeper into any section!
Eigenschaften
IUPAC Name |
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5/c1-13-3-7-16(8-4-13)27-29-20(30-28-17-9-5-14(2)6-10-17)19-18(22)11-15(12-26-19)21(23,24)25/h3-12,27H,1-2H3/b29-20-,30-28? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBOQVHSLRVGV-IOXOKDBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













